molecular formula C13H14BrNO2 B12700089 Benzoic acid, 4-bromo-, 4-(dimethylamino)-2-butynyl ester CAS No. 130421-63-5

Benzoic acid, 4-bromo-, 4-(dimethylamino)-2-butynyl ester

Cat. No.: B12700089
CAS No.: 130421-63-5
M. Wt: 296.16 g/mol
InChI Key: FPIFHWVGBQOFQI-UHFFFAOYSA-N
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Description

Benzoic acid, 4-bromo-, 4-(dimethylamino)-2-butynyl ester is a chemical compound with a complex structure that includes a benzoic acid moiety substituted with a bromine atom and an ester group containing a dimethylamino and butynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-bromo-, 4-(dimethylamino)-2-butynyl ester typically involves the esterification of 4-bromobenzoic acid with 4-(dimethylamino)-2-butynol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts may vary to optimize the reaction conditions and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-bromo-, 4-(dimethylamino)-2-butynyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrogenated compounds. Substitution reactions can result in a variety of substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 4-bromo-, 4-(dimethylamino)-2-butynyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 4-bromo-, 4-(dimethylamino)-2-butynyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with specific pathways in biological systems. The bromine atom and dimethylamino group may also play roles in modulating the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-bromo-: A simpler compound lacking the ester and dimethylamino groups.

    4-(Dimethylamino)benzoic acid: Contains the dimethylamino group but lacks the bromine and ester groups.

    4-Bromobenzoic acid: Contains the bromine atom but lacks the ester and dimethylamino groups.

Uniqueness

Benzoic acid, 4-bromo-, 4-(dimethylamino)-2-butynyl ester is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

CAS No.

130421-63-5

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16 g/mol

IUPAC Name

4-(dimethylamino)but-2-ynyl 4-bromobenzoate

InChI

InChI=1S/C13H14BrNO2/c1-15(2)9-3-4-10-17-13(16)11-5-7-12(14)8-6-11/h5-8H,9-10H2,1-2H3

InChI Key

FPIFHWVGBQOFQI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC#CCOC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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